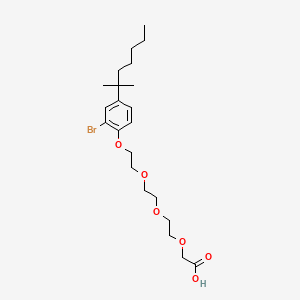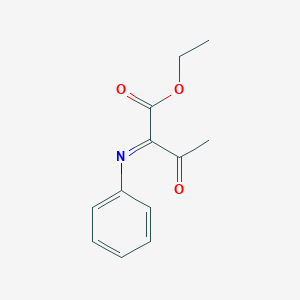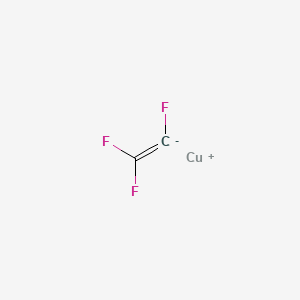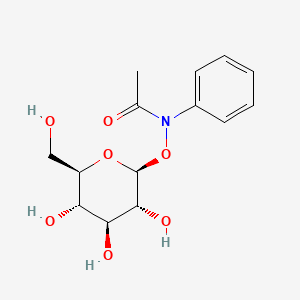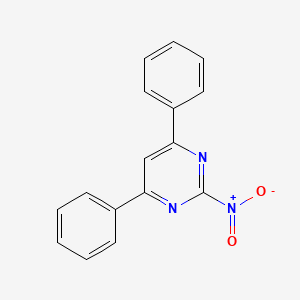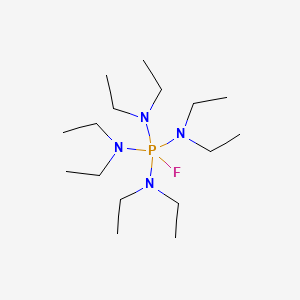
N,N,N',N',N'',N'',N''',N'''-Octaethyl-1-fluoro-lambda~5~-phosphanetetramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octaethyl-1-fluoro-lambda~5~-phosphanetetramine: is a chemical compound known for its unique structure and properties. This compound belongs to the class of organophosphorus compounds, which are characterized by the presence of phosphorus atoms bonded to organic groups. The presence of multiple ethyl groups and a fluorine atom in its structure makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octaethyl-1-fluoro-lambda~5~-phosphanetetramine typically involves the reaction of phosphorus trichloride with diethylamine in the presence of a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
PCl3+4(C2H5)2NH+F2→N,N,N’,N’,N”,N”,N”’,N”’-Octaethyl-1-fluoro-lambda 5 -phosphanetetramine+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octaethyl-1-fluoro-lambda~5~-phosphanetetramine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphines.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a ligand in coordination chemistry, where it forms complexes with transition metals
Biology: In biological research, the compound’s derivatives are explored for their potential as enzyme inhibitors and probes for studying biochemical pathways.
Medicine: The compound and its analogs are investigated for their potential therapeutic applications, including as anticancer agents and antimicrobial compounds.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octaethyl-1-fluoro-lambda~5~-phosphanetetramine involves its interaction with specific molecular targets. The fluorine atom and ethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octaethyl-1-iodo-lambda~5~-phosphanetetramine
- N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octaethyl-1-chloro-lambda~5~-phosphanetetramine
Comparison: Compared to its analogs, N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octaethyl-1-fluoro-lambda~5~-phosphanetetramine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and binding interactions. This makes the fluorinated compound particularly valuable in applications requiring high specificity and stability.
Propriétés
Numéro CAS |
105234-93-3 |
|---|---|
Formule moléculaire |
C16H40FN4P |
Poids moléculaire |
338.49 g/mol |
Nom IUPAC |
N-ethyl-N-[tris(diethylamino)-fluoro-λ5-phosphanyl]ethanamine |
InChI |
InChI=1S/C16H40FN4P/c1-9-18(10-2)22(17,19(11-3)12-4,20(13-5)14-6)21(15-7)16-8/h9-16H2,1-8H3 |
Clé InChI |
NSQIRTIKRPAETF-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)P(N(CC)CC)(N(CC)CC)(N(CC)CC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Diethylbicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxamide](/img/structure/B14337124.png)
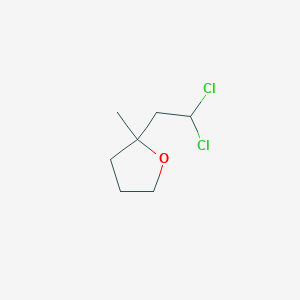
![5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine](/img/structure/B14337132.png)
![Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14337146.png)
![2-Bromo-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]butanamide](/img/structure/B14337150.png)
![5-[(2,6-Dichloro-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B14337154.png)
